tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbamate
Overview
Description
Tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbamate is a useful research compound. Its molecular formula is C18H28BNO4 and its molecular weight is 333.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Intermediate in Biologically Active Compounds Synthesis
tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbamate serves as an important intermediate in the synthesis of many biologically active compounds. For instance, a related compound, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, is a critical intermediate for the production of crizotinib, a drug used in cancer treatment. This compound was synthesized through multiple steps, starting with tert-butyl-4-hydroxypiperdine-1-carboxylate, and its structure was confirmed via MS and 1 HNMR spectrum analysis (Kong et al., 2016).
Structural Analysis and Properties Studies
The compound and its derivatives are extensively studied for their structural and physicochemical properties. For instance, tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, a significant intermediate of 1H-indazole derivatives, was synthesized and its structure corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS. Crystallographic and conformational analyses were performed, with results showing that the optimized molecular structure aligns well with the single crystal structure determined experimentally (Ye et al., 2021).
Application in Fluorescence and Polymer Synthesis
The compound is also a crucial element in the synthesis of polymers and fluorescent materials. For example, a study detailed the use of related three-coordinate complexes in Suzuki-Miyaura chain growth polymerization to create heterodisubstituted polyfluorenes. These polyfluorenes exhibited bright fluorescence emission, which could be tuned to longer wavelengths by energy transfer to a dye-label. The heterodifunctional nature of these polyfluorenes is vital for maintaining fluorescence brightness, making them significant in the development of nanomaterials and optoelectronic devices (Fischer, Baier, & Mecking, 2013).
Analysis of Molecular Structures
Additionally, the compound's derivatives are utilized in the synthesis and crystal structure analysis of various boric acid ester intermediates. Molecular structures of these intermediates are confirmed through spectroscopic methods and X-ray diffraction. Density Functional Theory (DFT) calculations are often performed to compare and validate the experimental results, offering insights into the physicochemical properties of the compounds. Such studies are crucial for understanding the molecular behavior and potential applications of the derivatives in various scientific domains (Huang et al., 2021).
Mechanism of Action
Target of Action
It is known to be an important intermediate in the synthesis of many biologically active compounds .
Mode of Action
It is known that the compound can undergo borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
Biochemical Pathways
The compound is involved in the Suzuki-Miyaura cross-coupling reaction, a type of palladium-catalyzed cross-coupling reaction . This reaction is used to form carbon-carbon bonds between two different types of organic compounds.
Result of Action
As an intermediate in the synthesis of biologically active compounds, it contributes to the overall biological activity of the final product .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the compound’s action, efficacy, and stability. For instance, the compound should be stored in a cool environment (0-10°C) to maintain its stability .
Biochemical Analysis
Biochemical Properties
tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbamate plays a crucial role in biochemical reactions, particularly in the context of organic synthesis. It interacts with enzymes, proteins, and other biomolecules to facilitate the formation of carbon-carbon bonds. The compound’s boron atom forms a complex with palladium catalysts, which then interacts with organic halides to create new carbon-carbon bonds. This interaction is essential for the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals .
Cellular Effects
The effects of this compound on cellular processes are primarily related to its role in organic synthesis. While direct studies on cellular effects are limited, it is known that the compound can influence cell function by participating in the synthesis of molecules that affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the synthesized molecules may act as inhibitors or activators of specific enzymes, thereby modulating cellular activities .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of boron-palladium complexes. These complexes facilitate the Suzuki-Miyaura coupling reaction by enabling the transfer of organic groups between molecules. The boron atom in the compound binds to the palladium catalyst, which then interacts with organic halides to form new carbon-carbon bonds. This mechanism is fundamental to the compound’s role in organic synthesis and its ability to create complex molecular structures .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are critical factors. The compound is generally stable under standard storage conditions but may degrade over time when exposed to moisture or extreme temperatures. Long-term studies have shown that the compound maintains its reactivity for extended periods, making it suitable for prolonged use in organic synthesis .
Dosage Effects in Animal Models
Studies on the dosage effects of this compound in animal models are limited. It is known that the compound can exhibit toxic effects at high doses, particularly due to its boron content. Lower doses are generally well-tolerated, but the threshold for toxicity varies depending on the specific animal model and experimental conditions .
Metabolic Pathways
This compound is involved in metabolic pathways related to its role in organic synthesis. The compound interacts with enzymes and cofactors that facilitate the formation of carbon-carbon bonds. These interactions can affect metabolic flux and the levels of specific metabolites, particularly in the context of synthesizing biologically active molecules .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, which are critical for its effectiveness in biochemical reactions. The compound’s distribution is also affected by its solubility and stability in biological environments .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects. The compound’s activity and function are closely linked to its localization, which determines its interactions with other biomolecules .
Properties
IUPAC Name |
tert-butyl N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BNO4/c1-16(2,3)22-15(21)20-12-13-10-8-9-11-14(13)19-23-17(4,5)18(6,7)24-19/h8-11H,12H2,1-7H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUTPCHZGPJIFEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718422 | |
Record name | tert-Butyl {[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10718422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
905300-76-7 | |
Record name | tert-Butyl {[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10718422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.